Diazene, (nitromethyl)phenyl-
Description
Diazene (HN=NH) derivatives, particularly aryl-substituted diazenes, are a class of compounds characterized by their N=N bond and functionalized aromatic substituents. "Diazene, (nitromethyl)phenyl-" refers to a diazene compound where one aryl group is substituted with a nitromethyl (-CH₂NO₂) moiety. These compounds are synthesized via reduction of nitro precursors or coupling reactions involving diazonium salts, with applications ranging from dyes to bioactive molecules .
Properties
CAS No. |
169139-54-2 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
nitromethyl(phenyl)diazene |
InChI |
InChI=1S/C7H7N3O2/c11-10(12)6-8-9-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
BLUAOQCAMQUCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (nitromethyl)phenyl diazene typically involves the reaction of nitromethylbenzene with diazonium salts. One common method is the reduction of nitrobenzene derivatives to form the corresponding aniline, which is then diazotized and coupled with nitromethane under controlled conditions .
Industrial Production Methods: Industrial production of (nitromethyl)phenyl diazene often employs catalytic hydrogenation of nitro compounds followed by diazotization. This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: (Nitromethyl)phenyl diazene can undergo oxidation reactions to form nitroso compounds and other oxidized derivatives.
Reduction: Reduction of this compound typically yields amines or hydrazines, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed:
Oxidation: Nitroso compounds, nitro compounds.
Reduction: Amines, hydrazines.
Substitution: Halogenated derivatives, substituted phenyl diazenes.
Chemistry:
Synthesis of Complex Molecules: (Nitromethyl)phenyl diazene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: This compound is utilized in the development of biological probes for studying enzyme activities and cellular processes.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology.
Industry:
Mechanism of Action
The mechanism of action of (nitromethyl)phenyl diazene involves its ability to undergo cis-trans isomerization, which is influenced by light and heat. This isomerization can affect the compound’s reactivity and interaction with other molecules. The diazene group can participate in various chemical reactions, including electron transfer and radical formation, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs of diazene derivatives include nitro-, methoxy-, and alkyl-substituted aryl diazenes. Their physicochemical properties vary significantly based on substituent electronic and steric effects:
*Estimated based on substituent effects.
- Nitromethyl substitution (hypothetical): The -CH₂NO₂ group introduces strong electron-withdrawing effects, likely reducing logP compared to nitroaryl analogs and increasing polarity .
Stability and Reactivity
- Nitro-substituted diazenes : Exhibit moderate stability, with nitro groups facilitating π-π stacking interactions in solid states .
- Nitromethyl-substituted analogs: Expected to show lower thermal stability due to the labile -CH₂NO₂ group, which may undergo hydrolysis or decomposition under acidic conditions .
- Methoxy-substituted diazenes : Enhanced solubility in polar solvents but reduced photostability compared to nitro derivatives .
Chemical Reactions Analysis
Cascade Nitrosation and Cyclization
Nitroacetamide derivatives, including (nitromethyl)phenyl diazenes, undergo acid-catalyzed nitrosation to form aci-nitroso intermediates. These intermediates cyclize into 1,4,2,5-dioxadiazine-3,6-dicarboxamides :
Mechanism :
-
Nitrosation : The active methylene group reacts with nitrosyl cations (NO⁺) to form aci-nitroso species.
-
Cyclization : Intermolecular nucleophilic addition between aci-nitroso intermediates eliminates nitrous acid (HNO₂), forming a six-membered dioxadiazine ring .
Experimental Data :
| Entry | R₁ | R₂ | Yield (%) | Time (h) |
|---|---|---|---|---|
| 1 | Ph | Bn | 99 | 120 |
| 2 | Ph | H | 35 | 48 |
| 7 | Ph | Ph | 83 | 24 |
| Adapted from Table 4 in |
Key Factors :
-
Electron-donating groups (e.g., -CH₃) on the aryl ring improve yields by stabilizing intermediates .
Coupling Reactions with Aromatic Nucleophiles
The diazene group acts as an electrophilic partner in coupling reactions with aromatic amines or phenols :
Example :
-
Conditions : Reactions proceed in cold NaNO₂/H₂SO₄ with phenoxide ions .
-
Products : Azo compounds (λₐᵦₛ ~460 nm) with high conjugation stability .
Redox Behavior and Stability
The nitro group in (nitromethyl)phenyl diazenes participates in redox reactions:
-
Reduction : Nitro groups can be reduced to amines under H₂/Pd-C, though this is not explicitly reported for this compound .
-
Oxidation : Nitroformazan derivatives exhibit irreversible oxidation peaks at +0.8 V (vs. Ag/AgCl), attributed to the nitro-to-nitrite transition .
Structural Stability :
-
Intramolecular N–H⋯N and N–H⋯S hydrogen bonds stabilize the planar formazan backbone .
-
Conjugated aryl groups reduce steric strain, enabling high-yield cyclization .
Thermal and Acid-Base Reactivity
Q & A
Basic: What are the optimal synthetic routes for Diazene, (nitromethyl)phenyl- in laboratory settings?
Methodological Answer:
The synthesis typically involves coupling nitro-substituted aryl precursors with diazonium salts. For example, phenyldiazenyl radicals can be generated via thermal decomposition of precursors like phenylazotriphenylmethane (PAT) in alkane solvents at 60°C, as demonstrated in viscosity-dependent kinetic studies . A stepwise approach includes:
Nitromethyl Group Introduction : Reacting phenylhydrazine derivatives with nitroalkanes under acidic conditions.
Diazene Formation : Coupling via copper-catalyzed reactions, as seen in the synthesis of (E)-2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1-(benzo[d]thiazol-2-yl)diazene using CuI/THF .
Purification : Column chromatography with silica gel or preparative HPLC.
Basic: How can the molecular structure and conformation of Diazene, (nitromethyl)phenyl- be characterized experimentally?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths and angles. For example, nitromethyl substituents adopt equatorial positions in piperidine derivatives, with intramolecular C–H···O hydrogen bonds stabilizing the structure .
- Spectroscopy :
- NMR : and NMR identify proton environments (e.g., nitro group deshielding at δ 4.2–4.5 ppm).
- IR : Stretching frequencies for N=N (~1450–1600 cm) and NO (~1520 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Advanced: How do solvent polarity and viscosity influence the stability and reactivity of Diazene, (nitromethyl)phenyl- intermediates?
Methodological Answer:
Solvent effects are critical in radical-mediated reactions. For instance:
- Viscosity Dependence : PAT decomposition in alkane solvents at 60°C shows a linear relationship between solvent viscosity () and termination rate constants (), with .
- Polarity Effects : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, enhancing nitromethyl group reactivity. Contrastingly, non-polar solvents favor radical recombination, reducing yields.
Data Table :
| Solvent | Viscosity (cP) | (Ms) |
|---|---|---|
| Hexane | 0.31 | 1.2 × 10 |
| Decane | 0.92 | 4.5 × 10 |
| Cyclohexane | 1.02 | 3.8 × 10 |
Advanced: What computational methods are effective in modeling the isomerization and electronic properties of Diazene, (nitromethyl)phenyl-?
Methodological Answer:
- Quantum Mechanical Simulations : Google’s quantum computing study on diazene isomers (e.g., E/Z configurations) used variational quantum eigensolver (VQE) algorithms to predict hydrogen positional changes during isomerization .
- DFT Calculations : B3LYP/6-31G(d) optimizes geometries and calculates frontier molecular orbitals (FMOs). Nitromethyl groups reduce HOMO-LUMO gaps by 0.5–1.0 eV compared to unsubstituted diazenes.
- MD Simulations : Predict solvent interaction dynamics, such as hydrogen bonding with nitro groups in aqueous environments.
Advanced: How does the nitromethyl substituent impact photochemical behavior in Diazene derivatives?
Methodological Answer:
- Flash Photolysis : Irradiation at 365 nm generates triplet excited states, with lifetimes extending to microseconds in deaerated solutions. Nitromethyl groups enhance intersystem crossing (ISC) efficiency by 20–30% compared to methyl analogs .
- Quenching Studies : Singlet oxygen () quenching rates () increase by a factor of 2–3 due to nitro group electron-withdrawing effects.
- Applications : Potential as photoactive crosslinkers in polymer chemistry or light-triggered drug delivery systems.
Basic: What are the key safety considerations when handling Diazene, (nitromethyl)phenyl- in the lab?
Methodological Answer:
- Toxicity : Diazene derivatives are irritants (skin/eyes) and may release toxic gases (e.g., NO) upon decomposition.
- Storage : Inert atmosphere (N) at –20°C to prevent radical-mediated degradation.
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .
Advanced: How can contradictions in experimental data (e.g., conflicting kinetic parameters) be resolved for Diazene derivatives?
Methodological Answer:
- Error Source Analysis :
- Purity : Verify via HPLC (e.g., >98% purity threshold).
- Solvent Impurities : Use freshly distilled solvents to avoid radical scavengers.
- Statistical Validation : Multivariate regression models (e.g., ANOVA) assess solvent polarity, temperature, and concentration effects.
- Cross-Validation : Compare data with independent techniques (e.g., EPR for radical detection vs. kinetic UV-Vis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
